molecular formula C14H19N3O2S B5238866 N~1~-METHYL-N~1~-[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL]-1-BENZENESULFONAMIDE

N~1~-METHYL-N~1~-[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL]-1-BENZENESULFONAMIDE

Cat. No.: B5238866
M. Wt: 293.39 g/mol
InChI Key: YBAQCVBBPGDUAI-UHFFFAOYSA-N
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Description

N~1~-METHYL-N~1~-[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL]-1-BENZENESULFONAMIDE is a compound that belongs to the class of sulfonamides, which are known for their diverse pharmacological activities. This compound features a pyrazole ring, which is a five-membered heterocyclic ring containing three carbon atoms and two nitrogen atoms. The presence of the sulfonamide group is significant in medicinal chemistry due to its role in various biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-METHYL-N~1~-[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL]-1-BENZENESULFONAMIDE typically involves the reaction of a pyrazole derivative with a sulfonamide precursor. One common method involves the alkylation of 1,3,5-trimethylpyrazole with a suitable sulfonamide reagent under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with a base like sodium hydride or potassium carbonate to facilitate the alkylation process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N~1~-METHYL-N~1~-[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL]-1-BENZENESULFONAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

N~1~-METHYL-N~1~-[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL]-1-BENZENESULFONAMIDE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N1-METHYL-N~1~-[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL]-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biochemical pathways, leading to the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~1~-METHYL-N~1~-[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL]-1-BENZENESULFONAMIDE is unique due to its specific structural features, such as the combination of a pyrazole ring and a sulfonamide group.

Properties

IUPAC Name

N-methyl-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O2S/c1-11-14(12(2)17(4)15-11)10-16(3)20(18,19)13-8-6-5-7-9-13/h5-9H,10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBAQCVBBPGDUAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)CN(C)S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N~1~-METHYL-N~1~-[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL]-1-BENZENESULFONAMIDE
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N~1~-METHYL-N~1~-[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL]-1-BENZENESULFONAMIDE
Reactant of Route 3
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N~1~-METHYL-N~1~-[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL]-1-BENZENESULFONAMIDE
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N~1~-METHYL-N~1~-[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL]-1-BENZENESULFONAMIDE
Reactant of Route 5
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N~1~-METHYL-N~1~-[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL]-1-BENZENESULFONAMIDE
Reactant of Route 6
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N~1~-METHYL-N~1~-[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL]-1-BENZENESULFONAMIDE

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